molecular formula C13H20O B7894236 1-(4-Isopropylphenyl)-2-methylpropan-2-ol

1-(4-Isopropylphenyl)-2-methylpropan-2-ol

Cat. No.: B7894236
M. Wt: 192.30 g/mol
InChI Key: UCMLFRCVHNLWOH-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)-2-methylpropan-2-ol is an organic compound with a molecular formula of C12H18O. It is a derivative of phenol and is characterized by the presence of an isopropyl group and a methyl group attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Isopropylphenyl)-2-methylpropan-2-ol can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts alkylation of 4-isopropylphenol with isobutylene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under mild conditions and yields the desired product with high selectivity.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Isopropylphenyl)-2-methylpropan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl ring, such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-isopropylbenzaldehyde or 4-isopropylacetophenone.

    Reduction: Formation of 4-isopropylphenylmethanol.

    Substitution: Formation of 4-isopropylphenyl derivatives with various substituents.

Scientific Research Applications

1-(4-Isopropylphenyl)-2-methylpropan-2-ol has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Isopropylphenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

1-(4-Isopropylphenyl)-2-methylpropan-2-ol can be compared with other similar compounds, such as:

    4-Isopropylphenol: Lacks the additional methyl group, resulting in different chemical and biological properties.

    4-Isopropylbenzaldehyde: An oxidation product with distinct reactivity and applications.

    4-Isopropylacetophenone: Another oxidation product with unique properties and uses.

Properties

IUPAC Name

2-methyl-1-(4-propan-2-ylphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-10(2)12-7-5-11(6-8-12)9-13(3,4)14/h5-8,10,14H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMLFRCVHNLWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The reaction of a Grignard compound, prepared from 20 g (119 mmol) 4-isopropylbenzyl chloride, with 11.4 mL (155 mmol) acetone yields the target compound as a colorless oil. Yield: 13.0 g (57%); mass spectrometry: [M+H]+=193.
Quantity
20 g
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11.4 mL
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
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reactant
Reaction Step One
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